N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine
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Overview
Description
N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine is an organic compound characterized by the presence of two chlorophenyl groups attached to an acetylglycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine typically involves the reaction of 2-chlorophenyl and 4-chlorophenyl acetyl chloride with glycine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: Similar in structure but lacks the 2-chlorophenyl group.
4-Chloro-DL-phenylglycine: Contains a single chlorophenyl group attached to glycine.
Uniqueness
N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine is unique due to the presence of two chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
65148-83-6 |
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Molecular Formula |
C16H13Cl2NO3 |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-[[2-(2-chlorophenyl)-2-(4-chlorophenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H13Cl2NO3/c17-11-7-5-10(6-8-11)15(16(22)19-9-14(20)21)12-3-1-2-4-13(12)18/h1-8,15H,9H2,(H,19,22)(H,20,21) |
InChI Key |
KIALAYFXXWVUPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(=O)NCC(=O)O)Cl |
Origin of Product |
United States |
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